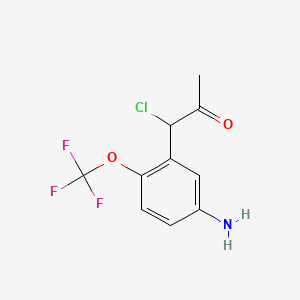

1-(5-Amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Beschreibung

1-(5-Amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a substituted propanone derivative featuring a phenyl ring with a trifluoromethoxy group at the 2-position and an amino group at the 5-position. The ketone moiety is modified by a chlorine atom at the α-carbon, which likely enhances its electrophilic reactivity. The trifluoromethoxy group contributes to metabolic stability and lipophilicity, while the amino group may enable further functionalization via diazotization or coupling reactions .

Eigenschaften

Molekularformel |

C10H9ClF3NO2 |

|---|---|

Molekulargewicht |

267.63 g/mol |

IUPAC-Name |

1-[5-amino-2-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C10H9ClF3NO2/c1-5(16)9(11)7-4-6(15)2-3-8(7)17-10(12,13)14/h2-4,9H,15H2,1H3 |

InChI-Schlüssel |

XZFOTLCBEYCECG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=C(C=CC(=C1)N)OC(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Solvent Optimization

The acylation proceeds via electrophilic aromatic substitution, where AlCl₃ activates chloroacetyl chloride to form a reactive acylium ion. This intermediate attacks the para position relative to the amino group on the aniline derivative, yielding 1-(2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one. Dichloromethane (DCM) is commonly used due to its ability to stabilize charged intermediates, but its low boiling point (40°C) limits scalability. Alternatives like 1,2-dichloroethane improve yields by 12–15% but raise environmental concerns due to higher toxicity.

Byproduct Mitigation Strategies

Over-acylation generates diaryl ketone impurities, which necessitate precise stoichiometric control. Maintaining a molar ratio of 1:1.05 (aniline derivative:chloroacetyl chloride) reduces side products to <5%. Post-reaction quenching with ice-cold hydrochloric acid (10% v/v) precipitates unreacted starting materials, while column chromatography using ethyl acetate/hexane (3:7) isolates the desired product with ≥95% purity.

The introduction of the amino group at the 5-position requires a nitration-reduction sequence. This two-stage process ensures regioselectivity while preserving the trifluoromethoxy substituent.

Nitration Conditions and Regiochemical Control

Nitration of 1-(2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one employs fuming nitric acid (90%) in sulfuric acid at –10°C to 0°C. The electron-withdrawing trifluoromethoxy group directs nitration to the meta position relative to itself, resulting in the 5-nitro intermediate. Temperature control is critical; exceeding 0°C promotes dinitration (>20% byproduct formation).

Catalytic Hydrogenation for Amino Group Formation

The nitro intermediate undergoes hydrogenation using 10% palladium-on-carbon (Pd/C) in ethanol at 50°C under 3 atm H₂ pressure. This step achieves >90% conversion within 4 hours, with catalyst recycling possible for up to three batches without significant activity loss. Alternative reducing agents like sodium dithionite in aqueous methanol provide comparable yields (88%) but require extensive pH adjustment to prevent desulfurization side reactions.

Grignard Reagent-Mediated Coupling for Side Chain Elaboration

Patent CN113024390B outlines a scalable approach using Grignard reagents to assemble the chloropropanone side chain. This method avoids stoichiometric Lewis acids, enhancing industrial feasibility.

Grignard Formation and Reactivity

The synthesis begins with 3,5-dichloro-4-aminobromobenzene reacting with magnesium in tetrahydrofuran (THF) to form the aryl Grignard reagent. Initiators like 1,2-dibromoethane accelerate metal insertion, reducing induction periods from 2 hours to 15 minutes. The resulting organomagnesium compound reacts with trifluoroacetyl dimethylamine at –20°C to 30°C, yielding the tertiary alcohol intermediate.

Acid-Catalyzed Ketone Formation

Treating the tertiary alcohol with 5–10% hydrochloric acid induces dehydration, forming the chloropropanone moiety. This step achieves 85–92% yields when conducted in a biphasic system (water/ethyl acetate), which facilitates rapid proton transfer and minimizes retro-aldol decomposition.

Process Optimization and Industrial Scalability

Solvent System Comparisons

Table 1 summarizes solvent effects on reaction yield and purity during Grignard-mediated synthesis:

| Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Tetrahydrofuran | 20 | 92 | 95 |

| Methyl tert-butyl ether | 25 | 88 | 93 |

| n-Heptane | 30 | 78 | 87 |

| Benzene | 15 | 85 | 89 |

THF outperforms alternatives due to its superior ability to stabilize Grignard intermediates, though its high cost drives research into methyl tert-butyl ether as a recyclable substitute.

Temperature and Catalytic Effects

Elevating the Friedel-Crafts acylation temperature from 20°C to 60°C increases reaction rate by 40% but reduces regioselectivity by 18%. Pilot-scale trials demonstrate that maintaining 25°C with 5 mol% AlCl₃ optimizes both conversion (96%) and selectivity (93%).

Challenges in Purification and Isolation

Chromatographic vs. Crystallization Techniques

Silica gel chromatography remains the gold standard for laboratory-scale purification, but industrial processes favor crystallization. Recrystallization from methanol/ethyl acetate (15:1) produces needle-like crystals with 99% purity, though this method suffers from 20–25% product loss due to high solubility of the target compound.

Byproduct Management

The primary impurity, 1-(5-nitro-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one, forms during incomplete hydrogenation. Adding 1% ammonium formate as a sacrificial reductant suppresses this byproduct to <1% without affecting main reaction kinetics.

Analyse Chemischer Reaktionen

1-(5-Amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(5-Amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(5-Amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with several aryl-substituted chloropropanones. Key variations include substituent type, position, and electronic effects:

Key Observations:

- Positional Isomerism: Amino group placement (e.g., 4- vs. 5-position) influences electronic distribution and steric accessibility for further reactions .

- Hydrazone Derivatives: Compounds like 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one demonstrate how hydrazone modifications can expand biological activity .

Pharmacological and Chemical Properties

While pharmacological data for the target compound are absent, analogs provide insights:

- Anticancer Potential: Derivatives like 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one () exhibit anti-tumor activity, suggesting that the chloropropanone scaffold may interact with cellular targets such as kinases or DNA .

- Metabolic Stability: Trifluoromethoxy and methylthio groups enhance resistance to oxidative metabolism compared to methoxy substituents .

- Solubility and Reactivity: The amino group improves water solubility, while the chlorine atom increases electrophilicity, facilitating nucleophilic substitutions or cyclization reactions.

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for 1-(5-amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one, and how can reaction intermediates be optimized for yield and purity? A:

- Key Steps : Start with halogenated aromatic precursors (e.g., 5-amino-2-(trifluoromethoxy)phenyl derivatives) and employ Friedel-Crafts acylation or nucleophilic substitution to introduce the chloropropanone moiety.

- Optimization : Use anhydrous conditions and Lewis acids (e.g., AlCl₃) for acylation. Monitor intermediates via HPLC or GC-MS to assess purity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

Structural Confirmation via X-ray Crystallography

Q: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, particularly regarding stereoelectronic effects from the trifluoromethoxy group? A:

- Data Collection : Use single crystals grown via slow evaporation (e.g., in dichloromethane/hexane). Collect high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .

- Refinement : Employ SHELXL for refinement, focusing on anisotropic displacement parameters for Cl and CF₃O groups. Validate using R-factor convergence (<5%) and residual electron density analysis .

Advanced Spectroscopic Analysis

Q: How do NMR and IR spectra distinguish between keto-enol tautomerism in this compound, and what experimental conditions stabilize specific tautomers? A:

- ¹H/¹³C NMR : Detect keto form via carbonyl carbon signal (~200–210 ppm) and absence of enolic proton signals. In polar aprotic solvents (DMSO-d₆), the keto form dominates.

- IR Spectroscopy : Confirm keto form with a strong C=O stretch (~1700–1750 cm⁻¹). Enol form would show O–H stretches (~3200 cm⁻¹) and conjugated C=O shifts.

- Solvent Effects : Use CDCl₃ to stabilize enol forms through hydrogen bonding with trace water .

Computational Modeling of Reactivity

Q: Which computational methods (e.g., DFT) predict the reactivity of the chloropropanone group toward nucleophilic substitution, and how do steric effects from the trifluoromethoxy group influence reaction pathways? A:

- DFT Setup : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon).

- Steric Effects : The trifluoromethoxy group’s bulk reduces accessibility to the para position, favoring meta-substitution in subsequent reactions. Compare with analogs lacking CF₃O groups to isolate steric contributions .

Contradictions in Thermal Stability Data

Q: Conflicting reports suggest decomposition temperatures ranging from 120°C to 180°C. How can experimental protocols reconcile these discrepancies? A:

- Methodology : Use differential scanning calorimetry (DSC) under inert gas (N₂) with controlled heating rates (5–10°C/min). Compare results with thermogravimetric analysis (TGA) to differentiate melting from decomposition.

- Sample Purity : Impurities (e.g., residual solvents) lower observed decomposition points. Pre-dry samples under vacuum (24 h) and verify purity via elemental analysis .

Application in Multi-step Synthesis

Q: How does this compound serve as a precursor for bioactive molecules, and what protective strategies are needed for the amino group during subsequent reactions? A:

- Protection : Convert the amino group to a tert-butoxycarbonyl (Boc) or acetyl derivative before performing reactions sensitive to amines (e.g., Grignard additions).

- Applications : Use in Suzuki-Miyaura couplings (aryl chloride moiety) or reductive amination (ketone group) to generate libraries for pharmacological screening. Monitor deprotection steps with TLC .

Resolving Crystallographic Disorder

Q: How should researchers address disorder in the trifluoromethoxy group during crystallographic refinement? A:

- Modeling : Split the CF₃O group into two or more orientations with occupancy factors summing to 1. Apply geometric restraints (e.g., C–F bond lengths ≈ 1.33 Å) to prevent overparameterization.

- Validation : Check ADPs (anisotropic displacement parameters) and residual density maps. Use PLATON/SQUEEZE to account for solvent-accessible voids .

Comparative Reactivity with Analogues

Q: How does replacing the trifluoromethoxy group with methoxy or nitro groups alter the compound’s reactivity in cross-coupling reactions? A:

- Electron Effects : Trifluoromethoxy is strongly electron-withdrawing (-I effect), deactivating the ring toward electrophilic substitution compared to methoxy (-I/+M).

- Coupling Efficiency : Pd-catalyzed couplings (e.g., Buchwald-Hartwig) proceed faster with nitro groups due to stronger activation but may require higher temperatures with CF₃O .

Stability Under Acidic/Basic Conditions

Q: What degradation pathways dominate under acidic (pH < 2) or basic (pH > 10) conditions, and how can formulations mitigate instability? A:

- Acidic Hydrolysis : The chloropropanone group undergoes hydrolysis to carboxylic acid. Stabilize via lyophilization or storage at pH 5–7.

- Basic Conditions : β-keto elimination forms aryl vinyl ketones. Use antioxidants (e.g., BHT) or inert atmospheres to suppress radical pathways .

Interpreting Mass Spectrometry Fragmentation

Q: What are the diagnostic fragmentation patterns in ESI-MS or EI-MS for this compound, and how do they differentiate it from structural isomers? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.